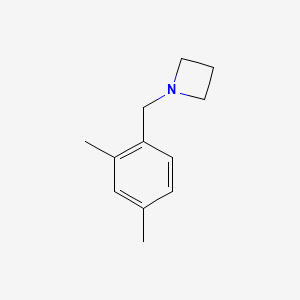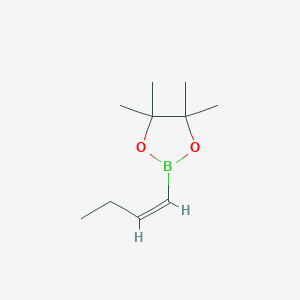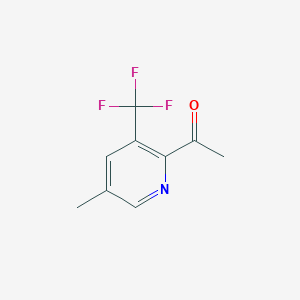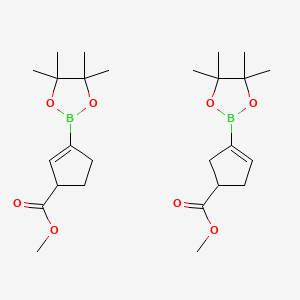
1-(2,4-Dimethylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylbenzyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,4-dimethylbenzyl halides under basic conditions . Another method includes the ring-opening of aziridines followed by cyclization . These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. Catalysts such as copper(II) triflate are used to facilitate the alkylation reactions . Microwave irradiation can also be employed to accelerate the reaction rates .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dimethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert azetidines to amines using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, base (e.g., sodium hydride), inert atmosphere.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylbenzyl)azetidine involves its interaction with biological targets through its strained ring structure. This strain facilitates ring-opening reactions that can interact with enzymes and receptors . The compound can also act as a nucleophile or electrophile in various biochemical pathways .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with less ring strain and different reactivity profiles.
Uniqueness: 1-(2,4-Dimethylbenzyl)azetidine is unique due to its balance of ring strain and stability, making it more manageable in synthetic applications compared to aziridines . Its specific substitution pattern also imparts distinct chemical properties that are advantageous in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-[(2,4-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-4-5-12(11(2)8-10)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
Clave InChI |
JZXCVQROZLMJIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CN2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)



![Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)

![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)



![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)

